2-Chloro-6-(methylsulfonyl)pyridine
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Overview
Description
2-Chloro-6-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H6ClNO2S It is a pyridine derivative characterized by the presence of a chlorine atom at the 2-position and a methylsulfonyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylsulfonyl)pyridine typically involves the chlorination of 6-(methylsulfonyl)pyridine. One common method includes the reaction of 6-(methylsulfonyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H6NO2S+SOCl2→C6H6ClNO2S+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-6-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylsulfonyl)pyridine depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and methylsulfonyl groups. These groups increase the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-Chloro-4,6-dimethylpyridine: Contains two methyl groups at the 4 and 6 positions.
2-Chloro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group at the 6-position.
Uniqueness
2-Chloro-6-(methylsulfonyl)pyridine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
2-chloro-6-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFPANUISJDYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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